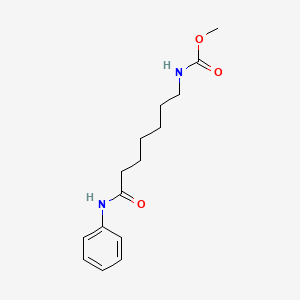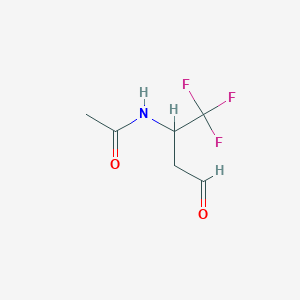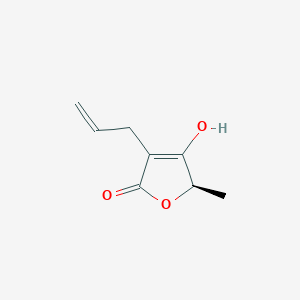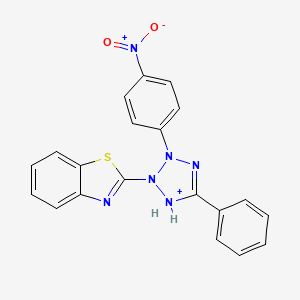
2-(1,3-Benzothiazol-2-yl)-3-(4-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzothiazol-2-yl)-3-(4-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a benzothiazole ring, a nitrophenyl group, and a dihydrotetrazolium moiety, making it a unique and potentially useful molecule in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)-3-(4-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium typically involves multi-step organic reactions. The process may include:
Formation of Benzothiazole Ring: This can be achieved by the cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation.
Introduction of Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions involving nitric acid and sulfuric acid.
Formation of Dihydrotetrazolium Moiety: This step may involve the reaction of hydrazine derivatives with nitriles under acidic conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring or the nitrophenyl group.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties.
Medicine
Industry
In the industrial sector, the compound may be used in the development of new materials, dyes, and catalysts.
Mécanisme D'action
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-3-(4-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely and require detailed study to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole Derivatives: Compounds containing the benzothiazole ring, known for their diverse biological activities.
Nitrophenyl Derivatives: Compounds with nitrophenyl groups, often used in the synthesis of dyes and pharmaceuticals.
Tetrazolium Compounds: Known for their use in biochemical assays, particularly in measuring cell viability.
Uniqueness
The uniqueness of 2-(1,3-Benzothiazol-2-yl)-3-(4-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium lies in its combination of these three distinct moieties, potentially offering a wide range of chemical and biological properties that are not found in simpler compounds.
Propriétés
Numéro CAS |
142045-77-0 |
|---|---|
Formule moléculaire |
C20H15N6O2S+ |
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
2-[3-(4-nitrophenyl)-5-phenyl-1H-tetrazol-1-ium-2-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C20H14N6O2S/c27-26(28)16-12-10-15(11-13-16)24-22-19(14-6-2-1-3-7-14)23-25(24)20-21-17-8-4-5-9-18(17)29-20/h1-13H,(H,22,23)/p+1 |
Clé InChI |
JMMQFHCMQHOAAK-UHFFFAOYSA-O |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


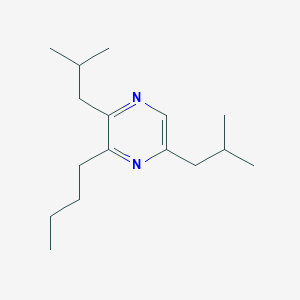
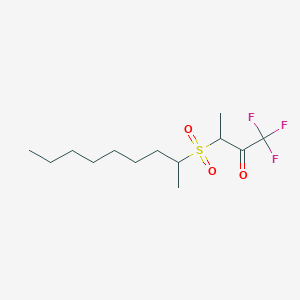
![2-(5-Ethyltricyclo[3.2.2.0~2,4~]nonan-1-yl)-N-methylpropan-2-amine](/img/structure/B12527149.png)
![5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole](/img/structure/B12527156.png)
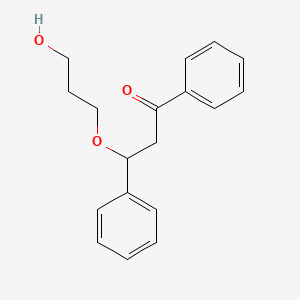
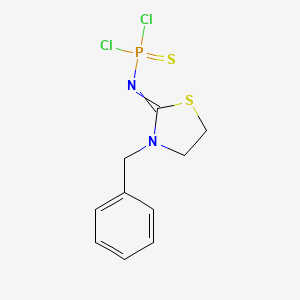

![7-(1-Aminoethyl)-6-bromo-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12527164.png)
![(1S,2S)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine](/img/structure/B12527178.png)

![2,6-DI-Tert-butyl-4-[3-(dimethylamino)propyl]phenol](/img/structure/B12527198.png)
